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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

Cat. No.: B078215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,

and structure-activity relationships of 2-Bromo-N-phenylbenzamide derivatives. This class of

compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold,

which allows for the development of agents with a broad spectrum of therapeutic potential,

including antimicrobial, anti-inflammatory, and antiprotozoal activities.

Synthesis of 2-Bromo-N-phenylbenzamide
Derivatives
The 2-Bromo-N-phenylbenzamide core structure serves as a versatile starting point for the

synthesis of a variety of derivatives. Common strategies involve modifications to generate

esters, hydrazides, and hydrazones, often employing microwave-assisted organic synthesis to

improve reaction times and yields.

General Synthetic Approach
A prevalent synthetic route begins with N-(2-bromo-phenyl)-2-hydroxy-benzamide, which can

be further derivatized. For instance, novel esters, hydrazides, and hydrazones have been

synthesized in good yields (86-93%) using microwave irradiation at 150°C and 500 W for 7-11

minutes.[1][2] The bromine atom also acts as a handle for transition metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkenyl

substituents for extensive derivatization.[3]
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Experimental Protocol: Microwave-Assisted Synthesis
While specific reactant quantities vary, a representative protocol for the synthesis of

salicylanilide derivatives from salicylic acid and aniline precursors is described below.

Materials: Appropriate salicylic acid (1 mmol), substituted aniline (1 mmol), phosphorus

trichloride (0.5 mmol), chlorobenzene (10 mL).[4]

Procedure:

Suspend salicylic acid in chlorobenzene.

Add the substituted aniline, followed by phosphorus trichloride.

Irradiate the reaction mixture in a microwave reactor (e.g., 530 W for 25 minutes).[4]

Filter the hot reaction mixture and allow it to stand at 4°C for 12 hours.

Collect the resulting precipitate by filtration and recrystallize from a suitable solvent like

ethanol/water to obtain the pure benzamide derivative.[4]

The following diagram illustrates a general workflow for the derivatization of the core structure.
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General synthesis workflow for derivatives.[1]

Biological Activities and Therapeutic Potential
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Derivatives of 2-Bromo-N-phenylbenzamide have demonstrated a wide range of biological

activities, making them promising candidates for drug development in several therapeutic

areas.

Antimicrobial and Antifungal Activity
Numerous studies have highlighted the antimicrobial properties of these compounds,

particularly against Gram-positive bacteria.[5] The minimum inhibitory concentration (MIC) for

N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives against these bacteria typically ranges

from 2.5 to 5.0 mg/mL.[5][6] Antifungal activity has also been observed against

phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the

yeast Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL.[1][2]

Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives has been evaluated using in vitro protease

inhibition assays. The IC50 values for inhibiting trypsin activity were found to be between 0.04

and 0.07 mg/mL, which is significantly lower than that of the standard drug acetylsalicylic acid

(0.4051 mg/mL), indicating superior efficiency.[5]

Activity Against Kinetoplastid Parasites
N-phenylbenzamide derivatives have been investigated as agents targeting the AT-rich

mitochondrial DNA (kDNA) of kinetoplastid parasites.[7] Analogs have shown micromolar

activity against Trypanosoma brucei and submicromolar inhibition of Trypanosoma cruzi and

Leishmania donovani.[7][8]

Other Activities
Antimycobacterial: Benzamide derivatives have been studied as inhibitors of Mycobacterium

tuberculosis QcrB, with some compounds showing potent activity (IC90 = 5.5 μM).[9]

Antiplasmodial: 2-Phenoxybenzamide derivatives have shown high activity against P.

falciparum (IC50 = 0.2690 µM) with low cytotoxicity, making them promising anti-malarial

candidates.[10]

Kinase Inhibition: Benzamide derivatives have been explored as potential p38α mitogen-

activated protein (MAP) kinase inhibitors, a target for treating cancer and inflammatory
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diseases.[11]

The diagram below depicts a simplified MAPK signaling pathway, a common target in cancer

therapy. Benzamide derivatives could potentially act at the p38 MAPK node.
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Potential inhibition of the p38 MAPK pathway.[11]

Structure-Activity Relationship (SAR) Summary
The biological activity of 2-Bromo-N-phenylbenzamide derivatives is highly dependent on the

nature and position of substituents on the aromatic rings.

Antimicrobial Activity: For antibacterial effects, substitutions at the R1 position para to the

carboxamide moiety are important. Additionally, a lipophilic and electron-withdrawing R2

group and a bulky R3 substituent can enhance activity.[6]

Antimycobacterial Activity: In the context of M. tuberculosis inhibitors, replacing a

metabolically labile morpholine group with smaller functional groups like thiophene and

methyl substituents at the C-5 position of the benzamide core retained or improved potency.

[9]

Antiplasmodial Activity: The substitution pattern on the anilino part of the molecule, as well as

the size of the substituents, strongly influences antiplasmodial activity and cytotoxicity.[10] A

4-fluorophenoxy substituent was found to have an advantageous effect.[10]

The following diagram illustrates the key regions of the benzamide scaffold where modifications

influence biological activity.

2-Bromo-N-phenylbenzamide Scaffold
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Key structural regions for SAR studies.
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Quantitative Data Summary
The following tables summarize key quantitative data reported for various 2-Bromo-N-
phenylbenzamide derivatives.

Table 1: Antimicrobial & Anti-inflammatory Activity
Compound
Type

Target/Organis
m

Assay Result Reference

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

derivatives

Gram-positive

bacteria

Broth

microdilution

MIC = 2.5–5.0

mg/mL
[5][6]

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

derivatives

Fusarium

oxysporum,

Sclerotinia

sclerotiorum

Disc diffusion
MIC = 0.3–5.0

mg/mL
[1][2]

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

derivatives

Trypsin

(Protease)

Protease

inhibition

IC50 = 0.04–0.07

mg/mL
[5]

Table 2: Antitubercular & Antiplasmodial Activity
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Compound
Class

Target/Organis
m

Assay Result Reference

Benzamide

derivative (C-5

Bromo)

Mycobacterium

tuberculosis

Whole-cell

screen
IC90 = 5.5 µM [9]

2-

Phenoxybenzami

de derivative

P. falciparum

(NF54 strain)
In vitro culture

IC50 = 0.2690

µM
[10]

N-Boc-amino

analogue

P. falciparum

(NF54 strain)
In vitro culture IC50 = 1.902 µM [10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Buy 2-bromo-N-[2-(methylsulfanyl)phenyl]benzamide (EVT-4566223) [evitachem.com]

4. researchgate.net [researchgate.net]

5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide
Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives
Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. pubs.acs.org [pubs.acs.org]

10. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00252
https://www.mdpi.com/1424-8247/14/11/1109
https://www.mdpi.com/1424-8247/14/11/1109
https://www.benchchem.com/product/b078215?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Synthesis-of-the-N-2-bromo-phenyl-2hydroxy-benzamide-derivatives_fig1_327526519
https://www.researchgate.net/publication/327526519_Novel_N-2-bromo-phenyl-2-hydroxy-benzamide_Derivatives_with_Antifugal_Activity
https://www.evitachem.com/product/evt-4566223
https://www.researchgate.net/publication/337083268_2-Hydroxy-N-phenylbenzamides_and_Their_Esters_Inhibit_Acetylcholinesterase_and_Butyrylcholinesterase
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300325/
https://www.mdpi.com/1999-4923/17/7/869
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578353/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00697
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00252
https://www.mdpi.com/1424-8247/14/11/1109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein
Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases | Bentham Science
[benthamscience.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Derivatives of 2-
Bromo-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078215#exploring-derivatives-of-2-bromo-n-
phenylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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